molecular formula C21H25N3O3 B2738350 N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide CAS No. 866039-22-7

N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide

Cat. No.: B2738350
CAS No.: 866039-22-7
M. Wt: 367.449
InChI Key: AWQXKUXEUUEUFR-UHFFFAOYSA-N
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Description

N'-Benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of neurological therapeutics. This diamide derivative shares a core structural motif with a class of N-benzyl-2-acetamido-propanamide compounds that have been extensively investigated for their potent biological activities . Scientific literature indicates that closely related analogs, such as Lacosamide, have demonstrated potent anticonvulsant efficacy in established animal seizure models, specifically the maximal electroshock seizure (MES) test . The mechanism of action for this compound class is distinct from traditional antiepileptic drugs. Structure-activity relationship (SAR) studies highlight that the N-benzyl group and the acetamido moiety are critical for optimal pharmacological activity, while modifications to other regions of the molecule can fine-tune its potency and protective index . This makes this compound a valuable candidate for researchers exploring new therapeutic agents for central nervous system disorders. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-acetamido-N-benzyl-N'-(4-propan-2-ylphenyl)propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-14(2)17-9-11-18(12-10-17)24-21(27)19(23-15(3)25)20(26)22-13-16-7-5-4-6-8-16/h4-12,14,19H,13H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQXKUXEUUEUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C(=O)NCC2=CC=CC=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide typically involves multi-step organic reactions. One common method involves the acylation of malonamide with acetyl chloride in the presence of a base, followed by the introduction of the benzyl and isopropylphenyl groups through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-[(4-Chlorophenyl)methyl]-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide

  • Molecular Formula : C₂₁H₂₄ClN₃O₃
  • Molecular Weight : ~402.3 g/mol (estimated)
  • The chlorine atom may influence binding interactions in biological systems (e.g., increased affinity for hydrophobic pockets) compared to the parent compound .

2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide

  • Molecular Formula : C₂₀H₂₆N₂O₄S
  • Molecular Weight : 390.5 g/mol
  • Key Differences :
    • Replaces the propanediamide backbone with a sulfamoyl group and an ether linkage.
    • The isopropylsulfamoyl group increases polarity, likely improving aqueous solubility compared to the target compound’s diamide structure .

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

  • Molecular Formula : C₁₆H₂₄N₂O₂
  • Molecular Weight : 276.4 g/mol
  • Key Differences :
    • Features a piperidinyl ring with a methoxymethyl substituent instead of aromatic groups.
    • The tertiary amine in the piperidine ring may enhance blood-brain barrier penetration, contrasting with the target compound’s purely aromatic framework .

N-[4-(2-Phenylethyl)phenyl]acetamide

  • Molecular Formula: C₁₆H₁₇NO
  • Molecular Weight : 239.3 g/mol
  • Key Differences :
    • Simplifies the structure to a single acetamide group with a phenethylphenyl substituent.
    • Lacks the propanediamide chain, reducing steric bulk and possibly increasing metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties Reference
N'-Benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide C₂₁H₂₅N₃O₃ 367.45 Benzyl, acetamido, 4-isopropylphenyl Intermediate, low polarity
N'-[(4-Chlorophenyl)methyl]-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide C₂₁H₂₄ClN₃O₃ ~402.3 4-Chlorobenzyl Enhanced electrophilicity
2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide C₂₀H₂₆N₂O₄S 390.5 Isopropylsulfamoyl, ether linkage Higher aqueous solubility
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide C₁₆H₂₄N₂O₂ 276.4 Piperidinyl, methoxymethyl Potential CNS activity
N-[4-(2-Phenylethyl)phenyl]acetamide C₁₆H₁₇NO 239.3 Phenethylphenyl Reduced steric hindrance

Research Findings and Implications

  • Biological Activity : Hydroxamic acids and amides in were tested for antioxidant properties (e.g., DPPH radical scavenging). The target compound’s diamide structure may similarly interact with reactive oxygen species, though experimental data are lacking.
  • Solubility and Stability : The isopropyl and benzyl groups in the target compound likely confer lipophilicity , whereas sulfamoyl or piperidinyl groups in analogs improve solubility .

Biological Activity

N'-Benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticonvulsant, analgesic, and potential antibacterial effects, supported by various studies and findings.

1. Anticonvulsant Activity

Recent research has highlighted the anticonvulsant properties of derivatives of N'-benzyl-2-acetamido compounds. The compound exhibits notable efficacy in animal models, particularly in the maximal electroshock seizure (MES) test.

Key Findings:

  • The median effective dose (ED50) for the compound in the MES test ranges from 13 to 21 mg/kg, which is more effective than phenobarbital (ED50 = 22 mg/kg) .
  • Structure-activity relationship (SAR) studies indicate that modifications at the 4'-N'-benzylamide site can enhance anticonvulsant activity. Specifically, the introduction of electron-withdrawing groups significantly increases efficacy, while electron-donating groups reduce it .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mg/kg)Comparison
This compound13 - 21More effective than phenobarbital
Phenobarbital22Standard comparator

2. Analgesic Properties

In addition to its anticonvulsant effects, this compound also shows promise as an analgesic. Studies utilizing formalin-induced pain models in rodents demonstrate its ability to attenuate pain responses effectively.

Research Insights:

  • The compound's analgesic efficacy was assessed through behavioral tests, revealing significant reductions in pain scores compared to control groups .
  • The underlying mechanism appears to involve modulation of sodium channels, which may contribute to both anticonvulsant and analgesic effects.

3. Antibacterial Activity

Emerging research suggests that N'-benzyl-2-acetamido derivatives may possess antibacterial properties, particularly against resistant strains of bacteria.

Research Highlights:

  • Preliminary assays demonstrate that certain derivatives exhibit activity against Mycobacterium smegmatis, a model organism for testing against Mycobacterium tuberculosis .
  • The structure modifications enhance lipophilicity and hydrogen bonding capabilities, improving selectivity and potency against specific bacterial strains .

Table 2: Antibacterial Activity Overview

CompoundMIC (µg/mL)Target Organism
N'-Benzyl derivative8Mycobacterium smegmatis
Control Compound>10Not effective

4. Case Studies

Several case studies have documented the biological activities of N'-benzyl derivatives:

  • Anticonvulsant Efficacy in Rodents :
    • A study involving multiple derivatives indicated that those with polar aprotic substituents showed enhanced Na+ channel modulation and frequency inhibition at low concentrations, suggesting a dual mechanism of action in reducing neurological hyperexcitability .
  • Antibacterial Screening :
    • A series of synthesized amides were screened for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the difluoromethyl moiety significantly improved activity against M. smegmatis, highlighting the potential for developing narrow-spectrum antibiotics .

Q & A

Q. What are the recommended methods for synthesizing N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide, and how can reaction conditions be optimized?

Synthesis typically involves coupling benzylamine derivatives with acetamido-propanediamide precursors under amide-bond-forming conditions. Key steps include:

  • Reagent Selection : Use carbodiimide crosslinkers (e.g., EDC or DCC) with activators like HOBt to enhance coupling efficiency .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCM) at 0–25°C minimize side reactions .
  • Catalytic Additives : Incorporate DMAP to accelerate acylation rates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water mixtures ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies proton environments and confirms substituent positions (e.g., benzyl vs. isopropylphenyl groups) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) paired with ESI-MS validates molecular weight and detects impurities ≥95% purity .
  • Elemental Analysis : Combustion analysis (C, H, N) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Substituent Variation : Systematically modify the benzyl or isopropylphenyl groups to assess steric/electronic effects on target binding. For example:
    • Replace the para-isopropyl group with halogenated or methoxy analogs to probe hydrophobic/π-stacking interactions .
    • Introduce chiral centers in the propanediamide backbone to evaluate enantioselective activity .
  • Biological Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity to putative targets (e.g., enzymes or receptors) .
  • Computational Modeling : Perform docking studies (AutoDock Vina) with homology models of targets to prioritize synthetic analogs .

Q. What crystallographic strategies are recommended for determining the three-dimensional structure of this compound?

  • Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) yields single crystals suitable for X-ray diffraction .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Structure Refinement : SHELXL-2018 refines positional/displacement parameters, with H atoms added geometrically. Validate using R-factor convergence (<5%) and electron density maps (e.g., Fo-Fc omit maps) .

Q. How can researchers resolve contradictions in solubility data obtained from different experimental setups?

  • Standardized Protocols : Use USP-type shake-flask methods with buffered solutions (pH 1.2–7.4) and controlled temperature (25°C ± 0.5) .
  • Dynamic Light Scattering (DLS) : Detect aggregation states affecting apparent solubility in aqueous media .
  • Co-Solvent Systems : Evaluate logP values (e.g., octanol/water partitioning) to predict solubility in biorelevant media (FaSSIF/FeSSIF) .

Data Contradiction Analysis

Q. How should discrepancies in biological assay results (e.g., IC₅₀ values) be investigated?

  • Assay Replication : Repeat experiments with fresh stock solutions to exclude degradation artifacts .
  • Orthogonal Assays : Validate activity using independent methods (e.g., cell-based vs. biochemical assays) .
  • Meta-Analysis : Compare results across literature for analogous compounds to identify trends or outliers .

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